molecular formula C9H10FNO3 B11727042 (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Katalognummer: B11727042
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: PMUBHZTWIULNLE-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. This compound features an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid typically involves the hydroxylation and fluorination of proline derivatives. The process starts with readily available 4-oxo-L-proline derivatives, followed by specific reaction conditions to introduce the fluoro and hydroxyl groups .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce the compound in bulk .

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino and hydroxyl groups allows for diverse reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

  • 3-Fluoro-4-hydroxyproline
  • 3-Amino-4-hydroxyphenylpropanoic acid
  • 3-Fluoro-4-hydroxyphenylalanine

Comparison: Compared to similar compounds, (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups. The presence of both the fluoro and hydroxyl groups on the phenyl ring enhances its reactivity and potential for diverse applications. Additionally, its stereochemistry plays a crucial role in its biological activity and molecular recognition .

Eigenschaften

Molekularformel

C9H10FNO3

Molekulargewicht

199.18 g/mol

IUPAC-Name

(3S)-3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI-Schlüssel

PMUBHZTWIULNLE-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)O

Kanonische SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.